molecular formula C24H28O6 B1407733 1-(2-hydroxy-5-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)-2-(3-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)ethanone CAS No. 1352306-11-6

1-(2-hydroxy-5-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)-2-(3-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)ethanone

Cat. No. B1407733
M. Wt: 412.5 g/mol
InChI Key: ZLDYHZMSPOICHG-UHFFFAOYSA-N
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Description

Diterpenoids are a class of chemical compounds composed of four isoprene units and have the molecular formula C20H32 . They play a crucial role in plant defense against herbivores .


Synthesis Analysis

In the wild tobacco Nicotiana attenuata, two cytochrome P450s involved in diterpene biosynthesis have been identified . Silencing these two P450s can lead to severe autotoxicity symptoms .


Chemical Reactions Analysis

The defensive function of diterpenes is achieved by inhibiting herbivore sphingolipid biosynthesis through postingestive backbone hydroxylation products .

Scientific Research Applications

Synthesis and Chemical Properties

  • Chemical Synthesis : Zhang Guo-fu (2012) describes a synthetic route for a compound structurally similar to the one . The route, involving esterification, hydroxylation, and other steps, yields a compound with high purity and yield. This highlights the feasible synthesis of such complex molecules (Zhang Guo-fu, 2012).

  • Tyrosinase Inhibition and Cosmetic Application : Chen Ying-qi (2010) synthesized a compound with tyrosinase inhibitory properties, suggesting potential use in skin lightening cosmetics. This indicates the potential of similar compounds in dermatological applications (Chen Ying-qi, 2010).

Biological and Medicinal Applications

  • Fungicidal Activity : Yuanyuan Liu et al. (2012) synthesized derivatives with fungicidal properties, indicating the potential agricultural or pharmaceutical applications of similar compounds (Yuanyuan Liu et al., 2012).

  • Apoptosis Induction in Cancer Research : J. Drewe et al. (2007) report on a compound inducing apoptosis in cancer cells. This highlights the potential of structurally related compounds in oncology research (J. Drewe et al., 2007).

  • Antiviral Activity : V. K. Pandey et al. (2004) synthesized compounds with antiviral activity against viruses like HSV-I. This suggests the possible use of related compounds in antiviral drug development (V. K. Pandey et al., 2004).

Advanced Material Applications

  • Fluorescence Emission in Chemistry : Naoko Mizuyama et al. (2008) explored pyrone derivatives showing fluorescence emission, suggesting potential applications in materials science for imaging or sensing technologies (Naoko Mizuyama et al., 2008).

  • Topoisomerase Inhibition in Cancer Therapy : V. D’yakonov et al. (2015) conducted research on a compound with inhibitory effects on topoisomerases, enzymes relevant in cancer cell proliferation. This indicates potential therapeutic applications in cancer treatment (V. D’yakonov et al., 2015).

Safety And Hazards

While the specific safety and hazards of the compound you mentioned are not provided, it’s worth noting that many plant specialized metabolites, including diterpenoids, can cause autotoxicity when certain steps in their biosynthetic pathways are abrogated .

Future Directions

The study of diterpenoids and their role in plant defense mechanisms is a promising area of research . Understanding the molecular mechanisms underlying their defense and autotoxicity could provide valuable insights into plant-herbivore interactions .

properties

IUPAC Name

1-[2-hydroxy-5-(oxan-2-yloxy)phenyl]-2-[3-(oxan-2-yloxy)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28O6/c25-21-11-10-19(30-24-9-2-4-13-28-24)16-20(21)22(26)15-17-6-5-7-18(14-17)29-23-8-1-3-12-27-23/h5-7,10-11,14,16,23-25H,1-4,8-9,12-13,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLDYHZMSPOICHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)OC2=CC(=C(C=C2)O)C(=O)CC3=CC(=CC=C3)OC4CCCCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-hydroxy-5-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)-2-(3-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2-hydroxy-5-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)-2-(3-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)ethanone
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1-(2-hydroxy-5-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)-2-(3-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)ethanone
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1-(2-hydroxy-5-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)-2-(3-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)ethanone
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1-(2-hydroxy-5-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)-2-(3-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)ethanone
Reactant of Route 5
Reactant of Route 5
1-(2-hydroxy-5-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)-2-(3-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)ethanone
Reactant of Route 6
1-(2-hydroxy-5-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)-2-(3-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)ethanone

Citations

For This Compound
1
Citations
J Nagasawa, S Govek, M Kahraman, A Lai… - Journal of Medicinal …, 2018 - ACS Publications
About 75% of breast cancers are estrogen receptor alpha (ER-α) positive, and women typically initially respond well to antihormonal therapies such as tamoxifen and aromatase …
Number of citations: 29 pubs.acs.org

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